molecular formula C22H27N5O B10915990 (4-benzylpiperazin-1-yl)(6-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone

(4-benzylpiperazin-1-yl)(6-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone

Cat. No.: B10915990
M. Wt: 377.5 g/mol
InChI Key: MSYSCFSDOLSQFY-UHFFFAOYSA-N
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Description

(4-BENZYLPIPERAZINO)(6-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHANONE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrazolo[3,4-b]pyridine core, makes it a subject of interest in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BENZYLPIPERAZINO)(6-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHANONE typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the pyrazolo[3,4-b]pyridine core through a cyclization reaction involving a hydrazine derivative and a suitable diketone. The resulting intermediate is then subjected to further functionalization to introduce the benzylpiperazine and methylpropyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scale-up processes would need to be developed to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-BENZYLPIPERAZINO)(6-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHANONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce certain functional groups, potentially altering the compound’s biological activity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, (4-BENZYLPIPERAZINO)(6-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound is studied for its potential as a biochemical probe. Its interactions with various biological targets can provide insights into cellular processes and pathways.

Medicine

In medicine, (4-BENZYLPIPERAZINO)(6-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHANONE is investigated for its potential therapeutic applications. It has shown promise as a candidate for the treatment of certain cancers due to its ability to inhibit specific enzymes and signaling pathways .

Industry

In industry, this compound can be used in the development of new materials and products. Its unique properties make it suitable for applications in fields such as pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (4-BENZYLPIPERAZINO)(6-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival . This can result in the inhibition of cancer cell growth and the induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]pyridine derivatives: These compounds share the same core structure and exhibit similar biological activities.

    Benzylpiperazine derivatives: These compounds contain the benzylpiperazine moiety and are known for their psychoactive properties.

    Methylpropyl derivatives: These compounds include the methylpropyl group and are studied for their various pharmacological effects.

Uniqueness

What sets (4-BENZYLPIPERAZINO)(6-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHANONE apart is its combination of these structural elements, which results in a unique profile of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C22H27N5O

Molecular Weight

377.5 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-(6-methyl-1-propylpyrazolo[3,4-b]pyridin-4-yl)methanone

InChI

InChI=1S/C22H27N5O/c1-3-9-27-21-20(15-23-27)19(14-17(2)24-21)22(28)26-12-10-25(11-13-26)16-18-7-5-4-6-8-18/h4-8,14-15H,3,9-13,16H2,1-2H3

InChI Key

MSYSCFSDOLSQFY-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=NC(=CC(=C2C=N1)C(=O)N3CCN(CC3)CC4=CC=CC=C4)C

Origin of Product

United States

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